molecular formula C10H11NO2 B1346495 6-methoxy-2,3-dihydro-1H-quinolin-4-one CAS No. 3835-21-0

6-methoxy-2,3-dihydro-1H-quinolin-4-one

Cat. No.: B1346495
CAS No.: 3835-21-0
M. Wt: 177.2 g/mol
InChI Key: DNEJGKYNLMKDEA-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound with the molecular formula C10H11NO2. It belongs to the quinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core structure with a methoxy group at the 6-position and a dihydro-1H-quinolin-4-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methoxyanthranilic acid with acetic anhydride, followed by cyclization under acidic conditions to yield the desired quinolinone. Another approach involves the reduction of 6-methoxy-2-nitrobenzaldehyde to the corresponding amine, which is then cyclized to form the quinolinone.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the quinolinone to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the 6-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions include various substituted quinolinones and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Methoxy-2,3-dihydro-1H-quinolin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase enzymes, which are involved in DNA replication and repair. This inhibition can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Similar structure with a hydroxy group instead of a methoxy group.

    7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Similar structure with a hydroxy group at the 7-position.

    4-Hydroxy-2-quinolone: A related compound with a hydroxy group at the 4-position.

Uniqueness: 6-Methoxy-2,3-dihydro-1H-quinolin-4-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEJGKYNLMKDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303990
Record name 6-methoxy-2,3-dihydro-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3835-21-0
Record name 3835-21-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methoxy-2,3-dihydro-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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